4-Fluoro-6-methylbenzene-1,3-diamine
Overview
Description
4-Fluoro-6-methylbenzene-1,3-diamine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.161. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
4-Fluoro-6-methylbenzene-1,3-diamine is utilized in the synthesis of structurally complex phosphazene compounds, demonstrating significant antimicrobial and cytotoxic activities. For instance, its derivative showed activity against S. aureus and exhibited cytotoxicity against fibroblast and breast cancer cells, suggesting its potential in developing antimicrobial and cancer therapeutic agents (Elmas et al., 2020). Additionally, fluorinated Schiff bases derived from 1,2,4-triazoles, synthesized using 4-fluoro analogs, displayed promising antiproliferative effects against several cancer cell lines, highlighting its role in cancer research (Kumar et al., 2013).
Material Science and Engineering
In the field of materials science, this compound contributes to the development of polyimides with high thermal stability and glass transition temperatures. These materials, synthesized from diamines including 4-fluoro derivatives, exhibit enhanced properties suitable for high-performance engineering applications, such as advanced electronics and coatings, due to their amorphous nature and low water absorption rates (Morikawa et al., 2012). Furthermore, the synthesis of poly(keto ether ether amide)s using diamines showcases the thermal stability and solubility of these polymers, expanding their applications in polymer semiconductors (Sabbaghian et al., 2015).
Structural and Thermal Properties
The exploration of densities, viscosities, and thermal decomposition kinetics of compounds derived from this compound provides fundamental insights into their physicochemical properties. These studies are crucial for understanding solute-solvent interactions, designing better solvent systems, and improving the thermal stability of materials for various industrial applications (Zhu et al., 2014). Additionally, the investigation of vaporization enthalpies of fluorinated compounds, including those derived from 4-fluoro analogs, aids in the development of more efficient and environmentally friendly solvent systems and materials (Verevkin et al., 2014).
Properties
IUPAC Name |
4-fluoro-6-methylbenzene-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMWAWDEZPFUTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015734 | |
Record name | 2,4-Diamino-5-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141922-20-5 | |
Record name | 2,4-Diamino-5-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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